Cas no 1807268-13-8 (6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid)

6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid is a versatile synthetic intermediate with applications in pharmaceutical and agrochemical research. Its structure features a chloromethyl group, a cyano substituent, and a difluoromethoxy moiety, offering multiple reactive sites for further functionalization. The difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design. The chloromethyl group allows for nucleophilic substitution reactions, while the cyano group can participate in cyclization or reduction processes. This compound is particularly useful in the synthesis of biologically active molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex organic transformations.
6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid structure
1807268-13-8 structure
商品名:6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid
CAS番号:1807268-13-8
MF:C11H8ClF2NO3
メガワット:275.635929107666
CID:4981369

6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid
    • インチ: 1S/C11H8ClF2NO3/c12-4-6-1-2-9(18-11(13)14)8(5-15)7(6)3-10(16)17/h1-2,11H,3-4H2,(H,16,17)
    • InChIKey: LHGKROHCBNZEGK-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=CC(=C(C#N)C=1CC(=O)O)OC(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 344
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 70.3

6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013011144-1g
6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid
1807268-13-8 97%
1g
1,549.60 USD 2021-06-25

6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid 関連文献

6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acidに関する追加情報

Introduction to 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid (CAS No. 1807268-13-8)

6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid (CAS No. 1807268-13-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a phenylacetic acid backbone, which is a well-known scaffold in drug discovery, particularly for its role in modulating various biological pathways.

The molecular structure of 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid incorporates several key functional groups that contribute to its reactivity and potential applications. The presence of a chloromethyl group at the 6-position of the phenyl ring introduces a reactive site for nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry. Additionally, the cyano group at the 2-position and the difluoromethoxy group at the 3-position add further complexity to the molecule, influencing its electronic properties and interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of this compound more effectively. Studies suggest that the combination of these functional groups may confer unique binding properties, making it a promising candidate for further investigation in the development of novel therapeutic agents. The difluoromethoxy group, in particular, has been identified as a key feature that enhances metabolic stability and bioavailability, which are critical factors in drug design.

In the context of medicinal chemistry, 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid has been studied for its potential role in modulating enzyme activity and receptor binding. Preliminary in vitro studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are known to play a significant role in the pathogenesis of various inflammatory diseases, making this compound a attractive target for therapeutic intervention.

The chloromethyl group also opens up possibilities for further derivatization, allowing researchers to explore different pharmacophores and optimize biological activity. By incorporating this compound into libraries of molecules for high-throughput screening (HTS), scientists can identify derivatives with enhanced potency and selectivity. Such libraries are increasingly used in drug discovery pipelines to accelerate the identification of lead compounds for further development.

Moreover, the structural features of 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid make it a valuable tool for studying molecular interactions at the atomic level. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been employed to elucidate its binding mode with potential target proteins. These studies provide critical insights into how the compound interacts with biological systems, which is essential for designing drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has shown increasing interest in developing small molecules with multifunctional properties. 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid fits well within this trend, as its structure allows for multiple points of interaction with biological targets. This characteristic is particularly advantageous in cases where modulation of multiple pathways is required to achieve therapeutic effects. For instance, combination therapies often rely on compounds that can simultaneously target different aspects of a disease process.

Recent research has also highlighted the importance of green chemistry principles in drug development. The synthesis of 6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid has been optimized to minimize waste and reduce environmental impact. By employing catalytic methods and solvent-free reactions where possible, chemists have been able to improve the sustainability of producing this compound. Such efforts align with global initiatives aimed at promoting sustainable practices in pharmaceutical manufacturing.

In conclusion,6-Chloromethyl-2-cyano-3-(difluoromethoxy)phenylacetic acid represents a promising candidate for further exploration in drug discovery. Its unique structural features, combined with recent advancements in computational and experimental methodologies, provide a strong foundation for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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